molecular formula C11H9FN2O2S B2607761 [2-Amino-4-(4-fluoro-phenyl)-thiazol-5-yl]-acetic acid CAS No. 775519-63-6

[2-Amino-4-(4-fluoro-phenyl)-thiazol-5-yl]-acetic acid

Cat. No.: B2607761
CAS No.: 775519-63-6
M. Wt: 252.26
InChI Key: QHQIVMZJIAKRFD-UHFFFAOYSA-N
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Description

[2-Amino-4-(4-fluoro-phenyl)-thiazol-5-yl]-acetic acid is a useful research compound. Its molecular formula is C11H9FN2O2S and its molecular weight is 252.26. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Synthesis and Modification : The compound is utilized in the synthesis of various chemical modifiers, particularly in the field of antibiotics. For example, a related compound, (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, is used in the modification of cephalosporin antibiotics (Kanai et al., 1993).

  • Pharmaceutical Compound Development : In the pharmaceutical industry, such compounds have been explored for the development of new drugs. For instance, a related compound was under development for treating overactive bladder, highlighting the potential pharmaceutical applications of thiazole-containing compounds (Wu et al., 2007).

  • Antimicrobial Activity : Certain derivatives of thiazole compounds, including those with fluorinated benzothiazole structures, have shown promising antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Sathe et al., 2011).

  • Synthesis of Anti-Inflammatory Agents : Derivatives of this compound have been synthesized and tested for their anti-inflammatory properties, indicating potential uses in creating new anti-inflammatory drugs (Khalifa & Abdelbaky, 2008).

  • Antibacterial and Antifungal Properties : Some synthesized compounds based on the thiazole structure have exhibited significant antibacterial and antifungal activity, suggesting applications in developing new treatments for bacterial and fungal infections (Kalekar et al., 2011).

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been shown to participate in various biochemical reactions

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Compounds with similar structures have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Compounds with similar structures have been shown to have varying stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Compounds with similar structures have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Compounds with similar structures have been shown to interact with various enzymes or cofactors and affect metabolic flux or metabolite levels .

Transport and Distribution

Compounds with similar structures have been shown to interact with various transporters or binding proteins and affect their localization or accumulation .

Subcellular Localization

Compounds with similar structures have been shown to have specific targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Properties

IUPAC Name

2-[2-amino-4-(4-fluorophenyl)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2S/c12-7-3-1-6(2-4-7)10-8(5-9(15)16)17-11(13)14-10/h1-4H,5H2,(H2,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQIVMZJIAKRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SC(=N2)N)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 10 grams of β-bromo-β-p-fluorobenzoyl-propionic acid and 2.77 grams of thio-urea in 60 c.c. of isopropyl alcohol is refluxed for 1 hour. After cooling, the precipitated solid is filtered off and recrystallised from isopropyl alcohol, m.p. 267°-268°C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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